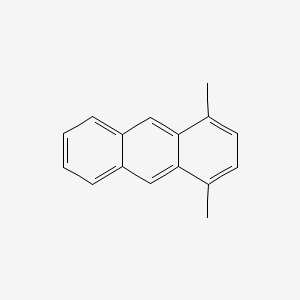

1,4-Dimethylanthracene

Übersicht

Beschreibung

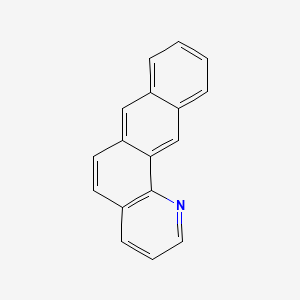

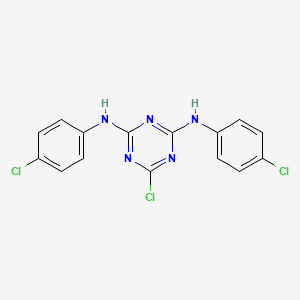

1,4-Dimethylanthracene is a chemical compound with the molecular formula C16H14 . It is an anthracene derivative where two methyl groups are attached to the 1st and 4th carbon atoms of the anthracene core .

Synthesis Analysis

The synthesis of anthracene derivatives, including 1,4-Dimethylanthracene, remains challenging. Some important preparative methods have been reported, especially in the last decade . These methods include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .Molecular Structure Analysis

The molecular structure of 1,4-Dimethylanthracene consists of three linearly fused benzene rings with two methyl groups attached to the 1st and 4th carbon atoms of the anthracene core .Chemical Reactions Analysis

Anthracene and its derivatives, including 1,4-Dimethylanthracene, have been extensively studied over the years because of their interesting photophysical and photochemical properties . They undergo various chemical reactions, including [4+4] photocycloaddition at high concentrations when irradiated .Physical And Chemical Properties Analysis

1,4-Dimethylanthracene has a molecular weight of 206.28 . The physical and chemical properties of anthracene derivatives are influenced by the nature of the donor and acceptor species, which can lead to the formation of different types of aggregates, both in the ground state (J- and H-type) and in the excited state (e.g., excimer, exciplex) .Wissenschaftliche Forschungsanwendungen

1. Interaction with Cyclodextrins in Aqueous Solutions

1,4-Dimethylanthracene (DMA) forms a dimer and emits excimer-like fluorescence when in a gamma-cyclodextrin nanocavity in a dilute aqueous solution. The study by Sato et al. (2006) discusses the structural aspects and excitation relaxation dynamics of this interaction, providing insights into the behavior of DMA in such environments (Sato et al., 2006).

2. Thermolysis in Engineering Materials

Virk and Vlastnik (1993) investigated the thermolysis of 9,10-dimethylanthracene, along with 1,4-dimethylnaphthalene. These compounds mimic chemical moieties in complex fossil materials, indicating their relevance in engineering and materials science (Virk & Vlastnik, 1993).

3. NMR Spectroscopy and Ring Current Anisotropy

Eßwein and Häfelinger (1978) studied the ring current anisotropy effects in the 1H NMR spectra of 9-phenyl derivatives of 1,4-Dimethylanthracene. Their research contributes to the understanding of molecular structure and behavior in NMR spectroscopy (Eßwein & Häfelinger, 1978).

4. Photoluminescence Properties

Research by Gong et al. (2010) on 2,6-dimethylanthracene, which is structurally similar to 1,4-dimethylanthracene, reveals interesting photoluminescence properties, indicating potential applications in materials science and photonics (Gong et al., 2010).

5. Oxidative Dimerization and Fluorescence

The study by Matsuno et al. (2015) discusses the oxidative dimerization of related compounds and their conversion to oxahelicenes, which exhibit strong fluorescence and chiroptical properties. This research suggests potential applications in optical materials and sensors (Matsuno et al., 2015).

Safety and Hazards

Safety data sheets recommend avoiding breathing dust/fume/gas/mist/vapors/spray of 1,4-Dimethylanthracene. It should be used only outdoors or in a well-ventilated area. Contaminated work clothing must not be allowed out of the workplace. Protective gloves and clothing should be worn. In case of inadequate ventilation, respiratory protection should be worn .

Zukünftige Richtungen

Anthracene and its derivatives have been the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Future design of blue emitting materials will benefit from understanding which part of the molecule can be altered to obtain new physical properties without losing the inherent optical properties .

Eigenschaften

IUPAC Name |

1,4-dimethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-7-8-12(2)16-10-14-6-4-3-5-13(14)9-15(11)16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBRTNVYEIZVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC3=CC=CC=C3C=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346137 | |

| Record name | 1,4-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

781-92-0 | |

| Record name | 1,4-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

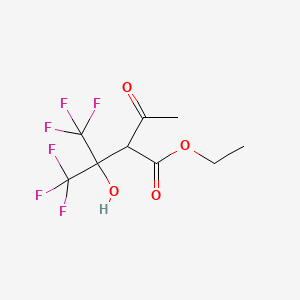

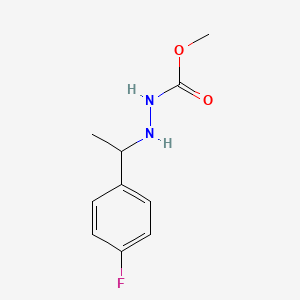

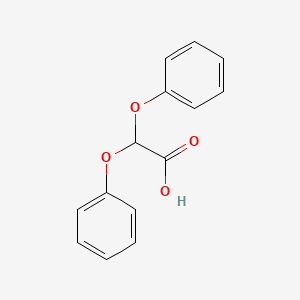

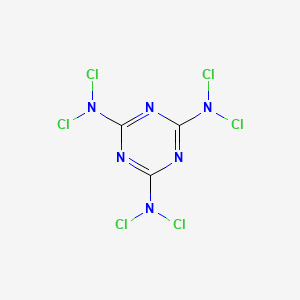

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

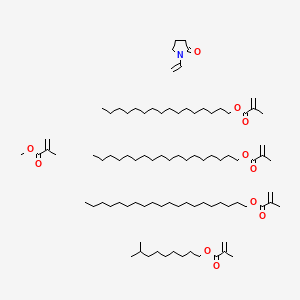

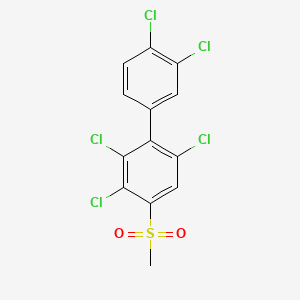

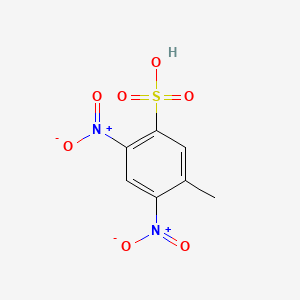

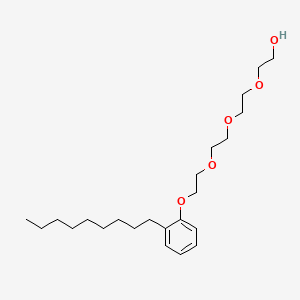

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.